molecular formula C17H25N5O3 B5683935 N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine

N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine

Cat. No. B5683935
M. Wt: 347.4 g/mol
InChI Key: CSUBJFBLEHXMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine, also known as ETP-46464, is a novel small molecule inhibitor that has shown promising results in scientific research applications. It is a selective inhibitor of the enzyme Poly(ADP-ribose) polymerase 14 (PARP14), which is involved in DNA damage repair and immune response regulation.

Mechanism of Action

PARP14 is an enzyme that plays a crucial role in DNA damage repair and immune response regulation. N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine selectively inhibits the catalytic activity of PARP14 by binding to the enzyme's catalytic domain, preventing it from repairing DNA damage and regulating immune response. This inhibition leads to the accumulation of DNA damage and the activation of the immune response, resulting in anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine inhibits the catalytic activity of PARP14 with high selectivity and potency. Additionally, N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine has been shown to induce DNA damage and activate the immune response in cancer cells, leading to cell death. In vivo studies have shown that N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine has anti-inflammatory effects in animal models of rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine in lab experiments is its high selectivity and potency for PARP14 inhibition. This allows for specific targeting of PARP14 without affecting other PARP enzymes. Additionally, N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine has shown promising results in animal models of inflammatory diseases and cancer, making it a potential therapeutic agent. However, one limitation of using N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine. One potential direction is the development of more potent and selective PARP14 inhibitors based on the structure of N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine. Additionally, further studies are needed to explore the potential therapeutic applications of N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine in other inflammatory diseases and cancer types. Finally, the development of more efficient synthesis methods for N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine may improve its bioavailability and pharmacokinetics, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis method of N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine involves a series of chemical reactions, including the condensation of 4-morpholinylcarbonyl chloride with piperidine, followed by the coupling of the resulting compound with N-ethyl-2-aminopyrimidine. The final product is obtained through purification and isolation processes. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

Scientific Research Applications

N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine has been extensively studied in scientific research applications due to its potential therapeutic applications. The selective inhibition of PARP14 by N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine has been shown to enhance the immune response to cancer cells, making it a potential treatment for cancer.

properties

IUPAC Name

[1-[2-(ethylamino)pyrimidine-5-carbonyl]piperidin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-2-18-17-19-11-14(12-20-17)16(24)21-5-3-13(4-6-21)15(23)22-7-9-25-10-8-22/h11-13H,2-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUBJFBLEHXMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)N2CCC(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine

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